3-((4-Pyridylmethylene)amino)quinoline
Description
Structure
3D Structure
Properties
CAS No. |
16722-43-3 |
|---|---|
Molecular Formula |
C15H11N3 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
1-pyridin-4-yl-N-quinolin-3-ylmethanimine |
InChI |
InChI=1S/C15H11N3/c1-2-4-15-13(3-1)9-14(11-18-15)17-10-12-5-7-16-8-6-12/h1-11H |
InChI Key |
BQFWFWWQALXGLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)N=CC3=CC=NC=C3 |
Origin of Product |
United States |
Contextual Framework of Quinoline Pyridyl Schiff Bases
Overview of Schiff Base Ligands in Contemporary Chemical Research
Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a cornerstone of modern coordination chemistry and medicinal research. researchgate.netnih.goviosrjournals.org These compounds are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. researchgate.netnih.gov The allure of Schiff base ligands stems from their straightforward synthesis, structural versatility, and the remarkable stability of their metal complexes. nih.goviosrjournals.org The imine nitrogen, with its lone pair of electrons, is a key site for coordination with metal ions, enabling the formation of a wide array of metal complexes with diverse geometries and electronic properties. ckthakurcollege.net This ability to form stable complexes has positioned them as "privileged ligands" and has led to their extensive application in catalysis, as sensors, and in the development of novel materials. nih.govtsijournals.com Furthermore, the biological activity of many Schiff bases, including antibacterial, antifungal, anticancer, and anti-inflammatory properties, is a major driver of their continued investigation in pharmaceutical sciences. ckthakurcollege.nettsijournals.com
Structural Significance of Quinoline (B57606) and Pyridine (B92270) Heterocycles in Medicinal and Materials Science
The quinoline and pyridine moieties that constitute 3-((4-Pyridylmethylene)amino)quinoline are themselves fundamental scaffolds in medicinal and materials science, each contributing unique and valuable properties.
Quinoline , a fused bicyclic heterocycle composed of a benzene (B151609) ring and a pyridine ring, is a prominent pharmacophore found in numerous natural alkaloids and synthetic drugs. orientjchem.orgnih.gov Its rigid, planar structure allows for effective intercalation with DNA and interactions with enzyme active sites. researchgate.net This has led to the development of a multitude of quinoline-based drugs with a broad spectrum of pharmacological activities, including antimalarial (e.g., chloroquine, quinine), anticancer (e.g., camptothecin), antibacterial (e.g., ciprofloxacin), and anti-inflammatory agents. orientjchem.orgnih.govthinkindiaquarterly.org In materials science, the extended π-system of quinoline imparts desirable photophysical properties, making its derivatives useful in the development of fluorescent sensors, organic light-emitting diodes (OLEDs), and other electronic materials. cdnsciencepub.com
Pyridine , a six-membered aromatic heterocycle containing one nitrogen atom, is another vital building block in drug design and materials chemistry. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions, which is crucial for drug-receptor interactions and the formation of functional materials. nih.gov Pyridine derivatives are found in a vast number of pharmaceuticals, exhibiting activities such as anticancer, antitubercular, and anti-Alzheimer's effects. nih.gov The electronic properties of pyridine can be finely tuned through substitution, influencing the characteristics of the final compound. researchgate.net In materials science, pyridine-containing ligands are extensively used to construct metal-organic frameworks (MOFs) and coordination polymers with applications in gas storage, separation, and catalysis. cdnsciencepub.com
The combination of these two powerful heterocyclic systems within a single Schiff base framework, as seen in this compound, is a strategic approach to developing multifunctional molecules with potentially synergistic or novel properties.
Historical Development and Emerging Trends in Quinoline-Derived Schiff Base Chemistry
The study of quinoline-derived Schiff bases has evolved significantly since the initial discovery of Schiff bases in the 19th century. Early research focused on the fundamental synthesis and characterization of these compounds. However, the recognition of the diverse biological activities of quinoline alkaloids spurred deeper investigation into their Schiff base derivatives. nih.govresearchgate.net For decades, research has demonstrated that the biological activity of Schiff bases is often enhanced upon coordination with metal ions. ckthakurcollege.netresearchgate.net
Recent years have witnessed a surge in research on quinoline Schiff base metal complexes, driven by their versatile applications. ckthakurcollege.net An emerging trend is the focus on "green chemistry" approaches for their synthesis, utilizing methods such as microwave-assisted synthesis to reduce reaction times and minimize waste. researcher.life There is also a growing emphasis on the development of quinoline Schiff bases as targeted therapeutic agents, with studies exploring their mechanisms of action, such as DNA binding and enzyme inhibition. researcher.life Computational methods, including molecular docking, are increasingly being used to predict the binding affinities of these compounds with biological targets, guiding the design of more potent derivatives. researcher.life The exploration of their potential in materials science, particularly as chemosensors and in the development of novel electronic materials, represents another significant and expanding frontier in the chemistry of quinoline-derived Schiff bases. researcher.liferesearchgate.net
Synthetic Methodologies for 3 4 Pyridylmethylene Amino Quinoline and Its Analogs
Conventional Condensation Reactions for Azomethine Formation
The classical approach to synthesizing quinoline-based Schiff bases involves the direct condensation of an aminoquinoline with an appropriate aldehyde. mdpi.comuobaghdad.edu.iq This method is widely used due to its simplicity and the general availability of the starting materials.
The synthesis of the target compound specifically utilizes 3-Aminoquinoline and 4-Pyridinecarboxaldehyde as the primary reactants.
3-Aminoquinoline : This compound serves as the amine precursor. It consists of a quinoline (B57606) ring system with an amino group at the 3-position. The nucleophilic nitrogen atom of the amino group is responsible for attacking the electrophilic carbonyl carbon of the aldehyde.
4-Pyridinecarboxaldehyde : This compound provides the aldehyde functional group. The carbonyl group's carbon atom is the site of nucleophilic attack by the amine. The pyridine (B92270) ring in this precursor introduces a second nitrogen-containing heterocycle into the final Schiff base structure. sigmaaldrich.com
The fundamental reaction involves the nucleophilic addition of the amino group of 3-Aminoquinoline to the carbonyl group of 4-Pyridinecarboxaldehyde, followed by the elimination of a water molecule to form the characteristic imine or azomethine bond.
The efficiency and yield of the condensation reaction are highly dependent on the experimental conditions. Researchers have optimized various parameters to achieve the desired outcome.
Solvents : Alcohols such as ethanol (B145695) and methanol (B129727) are commonly employed as reaction solvents. mdpi.combepls.com They are effective at dissolving the reactants and facilitating the reaction. In some protocols, glacial acetic acid is used not only as a solvent but also as a catalyst. researchgate.net
Catalysts : The reaction is often catalyzed by a few drops of an acid, such as concentrated hydrochloric acid (HCl) or glacial acetic acid, to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine. mdpi.comnih.gov In some cases, basic catalysts may also be used.
Temperature : The reaction is typically carried out under reflux conditions, meaning the mixture is heated to its boiling point for a specified period, often ranging from 2 to 8 hours, to ensure the reaction goes to completion. bepls.comresearchgate.net Upon cooling, the Schiff base product often precipitates from the solution and can be isolated by filtration.
The table below summarizes typical conditions for conventional Schiff base synthesis involving quinoline derivatives.
| Reactants | Solvent | Catalyst | Temperature | Reaction Time | Yield (%) |
| Quinolin-7-amine, Aromatic Aldehydes | Aqueous Ethanol | - | Reflux | 2 hours | Not Specified |
| 3-Quinoline carbohydrazide, Benzaldehydes | Ethanol | Acetic Acid | Reflux | 5 hours | 80-86% |
| 6-Amino-2-methylquinolin-4-ol, Salicylaldehyde | Methanol | Conc. HCl | Reflux | 7 hours | Not Specified |
Modern and Green Chemistry Approaches in Schiff Base Synthesis
In line with the principles of green chemistry, recent research has focused on developing more efficient and environmentally benign synthetic methods that reduce reaction times, energy consumption, and the use of hazardous solvents.
Microwave-assisted organic synthesis has emerged as a powerful technique that can dramatically reduce reaction times and often improve product yields compared to conventional heating methods. researchgate.net The use of microwave irradiation for the synthesis of quinoline derivatives has been successfully demonstrated. jmpas.commdpi.com In this method, the reaction mixture is subjected to microwave irradiation at a specific power and temperature for a much shorter duration, often just a few minutes. researchgate.net This rapid and uniform heating accelerates the rate of reaction significantly. jmpas.com
| Method | Reactants | Conditions | Reaction Time | Yield (%) |
| Microwave-Assisted | 2-Benzamidobenzoyl chloride, Hydrazine | DMF, K₂CO₃, 800 W, 135 °C | 4 minutes | 81% |
| Microwave-Assisted | Aminoguanidine bicarbonate, Carboxylic acids | HCl, 180 °C | 3 hours | High |
Another key approach in green chemistry is the development of solvent-free reactions. For Schiff base synthesis, this can be achieved by grinding the solid reactants together, sometimes with a catalytic amount of a substance like potassium hydroxide (B78521) (KOH), at room temperature. researchgate.net This method, often referred to as mechanochemistry, can lead to high yields of pure products in very short reaction times, sometimes as little as 10 minutes, while completely eliminating the need for volatile organic solvents. researchgate.net
Strategies for Functionalization and Derivatization of the 3-((4-Pyridylmethylene)amino)quinoline Scaffold
The functionalization of the this compound scaffold is a key strategy for creating a library of related compounds. researchgate.net Modifications can be made to either the quinoline or the pyridine ring to modulate the molecule's properties.
Several modern synthetic methodologies are available for the regioselective functionalization of quinoline rings. researchgate.net One prominent strategy involves C-H activation, where a transition metal catalyst is used to selectively functionalize a specific carbon-hydrogen bond. researchgate.net Using the nitrogen atom of the quinoline ring or forming a quinoline N-oxide can help direct the functionalization to specific positions on the ring. researchgate.net
Another common approach is nucleophilic aromatic substitution (SNAr). nih.gov For instance, if a halo-substituted quinoline precursor (e.g., a chloroquinoline) is used in the initial synthesis, the halogen can later be replaced by a variety of nucleophiles to introduce new functional groups. nih.govucsf.edu These reactions can be performed under conventional heating or accelerated using microwave irradiation. nih.gov These strategies allow for the introduction of a wide range of substituents, such as alkyl, aryl, or amino groups, onto the quinoline framework, thereby creating diverse analogs of the parent compound. nih.gov
Electrophilic and Nucleophilic Substitution Reactions on Quinoline and Pyridine Moieties
The generation of analogs of this compound frequently involves electrophilic or nucleophilic substitution reactions on the precursor rings—3-aminoquinoline and 4-pyridinecarboxaldehyde—or on the final compound itself. The inherent electronic nature of these nitrogen-containing heterocycles dictates the regioselectivity and feasibility of these reactions.
Nucleophilic Aromatic Substitution (SNAr)
Both pyridine and quinoline are electron-deficient aromatic systems, making them susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups or when possessing a good leaving group (e.g., a halogen).
In the pyridine ring, nucleophilic attack is highly favored at the C-2 and C-4 positions (ortho and para to the nitrogen atom). youtube.com This preference is due to the ability of the electronegative nitrogen to stabilize the negative charge in the intermediate Meisenheimer complex through resonance. vaia.com Consequently, a common method for synthesizing precursors to analogs involves the reaction of 4-chloropyridine (B1293800) with various nucleophiles, such as primary or secondary amines, to introduce diversity. researchgate.net
Similarly, the quinoline nucleus can undergo SNAr. For instance, the synthesis of substituted 4-aminoquinolines often proceeds via the displacement of a chlorine atom at the C-4 position by an amine nucleophile. nih.gov This strategy is a cornerstone in the synthesis of numerous biologically active quinoline derivatives.
| Reaction Type | Substrate Example | Nucleophile | Conditions | Product Type |
| SNAr on Pyridine | 4-Chloropyridine | Dimethylamine | Heat | 4-(Dimethylamino)pyridine derivative |
| SNAr on Quinoline | 4-Chloro-7-nitroquinoline | Various Amines | Ethanol, Reflux | 4-Amino-7-nitroquinoline derivative |
| SNAr on Pyridine | 2-Bromopyridine | 2-Aminoethanethiol | NaOEt, Ethanol, Microwave (140-160°C) | 2-(Aminoethylsulfanyl)pyridine derivative |
Electrophilic Aromatic Substitution (SEAr)
Electrophilic aromatic substitution on unsubstituted pyridine and quinoline rings is generally more challenging than on benzene (B151609). The nitrogen atom deactivates the ring towards electrophilic attack by inductively withdrawing electron density. However, these reactions can proceed, typically under more forcing conditions.
For the quinoline system, electrophilic attack preferentially occurs on the electron-rich carbocyclic (benzene) ring rather than the electron-deficient heterocyclic (pyridine) ring. quimicaorganica.org The substitution is directed to the C-5 and C-8 positions, as the cationic intermediates for these positions are more stable. quimicaorganica.org Common electrophilic substitution reactions include nitration and sulfonation.
| Reaction Type | Substrate Example | Electrophile / Reagents | Conditions | Product Type |
| Nitration of Quinoline | Quinoline | HNO₃ / H₂SO₄ | 0°C | 5-Nitroquinoline & 8-Nitroquinoline |
| Sulfonation of Quinoline | Quinoline | H₂SO₄ (fuming) | 220°C | Quinoline-8-sulfonic acid |
| Bromination of Quinoline | Quinoline | Br₂ / H₂SO₄ | High Temperature | 5-Bromoquinoline & 8-Bromoquinoline |
Oxidation and Reduction Reactions of the Imine Bridge
The imine (or Schiff base) linkage (-N=CH-) is a key functional group in this compound that is amenable to both reduction and oxidation, providing a direct route to modify the linker between the two heterocyclic moieties.
Reduction of the Imine Bridge
The most common and straightforward modification of the imine bridge is its reduction to a more flexible secondary amine (-NH-CH₂-). This transformation alters the geometry and electronic properties of the linker, converting a planar, conjugated system into a non-planar, saturated one.
This reduction can be readily achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is widely used due to its selectivity; it effectively reduces the imine bond without affecting other reducible groups that might be present on the aromatic rings, such as nitro or chloro groups. researchgate.netajrconline.org The reaction is typically performed in an alcoholic solvent like methanol. researchgate.net Another powerful method is catalytic hydrogenation, which employs hydrogen gas and a metal catalyst such as Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C). researchgate.netresearchgate.net This method is also highly efficient for the reduction of the heterocyclic rings themselves under specific conditions. researchgate.net
| Reaction Type | Reagent/Catalyst | Solvent | Product Functional Group |
| Chemical Reduction | Sodium Borohydride (NaBH₄) | Methanol | Secondary Amine |
| Catalytic Hydrogenation | H₂, PtO₂ (Adams' catalyst) | Glacial Acetic Acid | Secondary Amine |
| Transfer Hydrogenation | 2-Propanol, KOiPr, Ru(II) complex | 2-Propanol | Secondary Amine |
Oxidation of the Imine Bridge
The oxidation of the imine bridge is less common but offers a pathway to unique structures. The outcome of the oxidation depends significantly on the chosen oxidizing agent and the reaction conditions.
A common reagent for the oxidation of imines is meta-chloroperoxybenzoic acid (m-CPBA). The reaction of an imine with m-CPBA typically yields a three-membered oxaziridine (B8769555) ring, which is a stable heterocyclic compound. scirp.org This reaction proceeds by the transfer of an oxygen atom from the peroxy acid to the imine double bond. researchgate.net Under different conditions, for example in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), oxidation with m-CPBA can lead to the formation of an amide. researchgate.net
| Reaction Type | Reagent(s) | Solvent | Product Functional Group |
| Epoxidation | m-CPBA | Dichloromethane | Oxaziridine |
| Amide Formation | m-CPBA, BF₃·OEt₂ | Dichloromethane | Amide |
Coordination Chemistry of 3 4 Pyridylmethylene Amino Quinoline Derived Ligands
Ligand Design Principles and Donor Atom Sets in Metal Complexation
The design of ligands based on the 3-((4-pyridylmethylene)amino)quinoline scaffold is guided by the strategic placement of nitrogen donor atoms, which are key to its coordination capabilities. nih.gov This ligand inherently possesses a bidentate N,N-donor set, comprising the nitrogen atom of the quinoline (B57606) ring and the imine nitrogen. nih.gov However, the pyridine (B92270) ring introduces a third potential coordination site through its nitrogen atom, allowing the ligand to act as a tridentate donor in certain contexts. nih.gov
The donor atom set in this compound primarily involves the lone pair electrons on the nitrogen atoms, which are available for coordination as they are not part of the aromatic systems. nih.gov The specific atoms that coordinate to a metal ion can be influenced by factors such as the nature of the metal ion, its oxidation state, and the reaction conditions. nih.gov The ability of this ligand to form stable five- or six-membered chelate rings with metal ions is a significant principle in its design, contributing to the thermodynamic stability of the resulting complexes. nih.gov
Complexation with Transition Metal Ions and Main Group Metals
The versatile coordination behavior of this compound and its derivatives allows for the formation of complexes with a broad range of metal ions, including those from the transition metal series and main group elements.
Mononuclear complexes are frequently formed when the ligand chelates to a single metal center. In these complexes, this compound typically acts as a bidentate or tridentate ligand. For instance, in the reaction with silver(I) salts, mononuclear discrete complexes can be formed where the silver ion is coordinated by the nitrogen atoms of the ligand. scielo.org.zaresearchgate.net The specific geometry around the metal center in these mononuclear complexes is influenced by the coordination number and the electronic configuration of the metal ion. scielo.org.za For example, Ag(I) complexes with related pyridinyl imine ligands have been shown to adopt linear geometries. scielo.org.za
The formation of mononuclear complexes is also prevalent with transition metals like nickel(II), copper(II), and zinc(II). nih.gov In these cases, the ligand often forms a stable chelate ring with the metal ion, leading to complexes with geometries such as tetrahedral or square planar. nih.gov
Table 1: Examples of Mononuclear Metal Complexes with Pyridyl-Quinoline Type Ligands
| Metal Ion | Ligand Type | Resulting Complex Geometry |
|---|---|---|
| Ag(I) | Pyridinyl Imines | Linear |
| Ni(II) | 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol | Tetrahedral |
| Cu(II) | 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol | Square Planar |
The presence of multiple potential donor sites in this compound, particularly the pyridyl nitrogen, allows it to act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes. researchgate.netrsc.org This bridging can occur when the pyridyl group of a ligand already coordinated to one metal ion binds to a second metal ion. rsc.org
The formation of polynuclear structures is a key feature of the coordination chemistry of ligands containing triazole rings, which share structural similarities with the pyridyl-quinoline system in their ability to bridge metal ions. researchgate.net For instance, dinuclear manganese(II) complexes have been synthesized where two metal centers are bridged by other ligands, while the quinoline-pyridine type ligand coordinates to each metal center. nih.gov The metal-metal distance in such complexes is an important structural parameter. nih.gov The self-assembly process leading to polynuclear architectures is often influenced by the reaction conditions, such as solvent and temperature. rsc.org
Elucidation of Coordination Modes and Geometries
The coordination modes and resulting geometries of metal complexes with this compound are diverse and are elucidated using techniques such as single-crystal X-ray diffraction. ncl.ac.uk
The oxidation state of the metal ion plays a crucial role in determining the coordination number and geometry of the resulting complex. nih.gov For example, Mn(II), with its d5 electronic configuration, can form complexes with coordination numbers ranging from 4 to 7, leading to various geometries such as distorted trigonal-bipyramidal and distorted octahedral. nih.gov Higher oxidation states generally favor higher coordination numbers.
The counter anion also significantly influences the final structure of the complex. researchgate.net Anions can coordinate to the metal center, affecting its coordination geometry, or they can be non-coordinating and simply balance the charge. researchgate.net For instance, in silver(I) complexes with N-(pyridylmethylene)anilines, the trifluoroacetate (B77799) anion has been observed to display variable monodentate and bridging coordination patterns, directly impacting the geometry around the silver(I) center, which can range from tetrahedral to T-shaped and distorted trigonal bipyramidal. researchgate.net
The stereochemistry of the metal coordination in complexes of this compound is dictated by the spatial arrangement of the ligand around the central metal ion. The rigid and planar nature of the quinoline and pyridine rings can lead to specific stereochemical outcomes. nih.gov When chiral centers are introduced into the ligand framework, the stereochemistry of the resulting metal complex can be controlled, leading to the formation of specific diastereoisomers. nih.gov
For quinoline-containing ligands, the orientation of the quinoline groups can form a propeller-like arrangement, and the chirality can be dictated by other components of the ligand, such as an amino acid arm. nih.gov This can lead to distinct chiroptical properties in the resulting metal complexes. nih.gov The steric bulk of the ligand can also influence the coordination geometry and the accessibility of the metal center. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-aminoquinoline |
| Pyridine-4-carboxaldehyde |
| Silver(I) |
| Nickel(II) |
| Copper(II) |
| Zinc(II) |
| Manganese(II) |
Role of Intermolecular Interactions in Metal Complex Self-Assembly
The final supramolecular architecture of metal complexes derived from this compound and its analogs is governed not only by the primary coordination bonds between the metal ion and the ligand but also significantly by a network of weaker, non-covalent intermolecular interactions. These interactions, including hydrogen bonding, π-π stacking, and other van der Waals forces, dictate the crystal packing and the ultimate three-dimensional structure of the assembly. nih.gov The interplay between the coordination geometry of the metal center and the directional nature of these non-covalent forces allows for the rational design of complex supramolecular systems. nih.gov
Hydrogen Bonding: A predominant force in the self-assembly of these complexes is hydrogen bonding. nih.gov While the core this compound ligand lacks classical hydrogen bond donors like -OH or -NH2, the nitrogen atoms of the quinoline and pyridine rings can act as hydrogen bond acceptors. More significantly, C-H groups on the aromatic rings can function as weak hydrogen bond donors, forming C-H···X interactions (where X can be an anion, a solvent molecule, or another electronegative atom). researchgate.net
π-π Stacking Interactions: The planar, electron-rich aromatic systems of the quinoline and pyridine rings in the this compound ligand make them highly susceptible to π-π stacking interactions. mdpi.comnih.gov These attractive, non-covalent interactions occur between the faces of the aromatic rings of adjacent molecules and are fundamental to the formation of columnar or layered structures. researchgate.netrsc.org
The geometry of these interactions can vary, from perfectly face-to-face to parallel-displaced or edge-to-face (T-shaped) arrangements, each contributing differently to the stability of the assembly. In the crystal structures of related quinoline- and pyridine-containing metal complexes, π-π stacking interactions with centroid-centroid distances typically in the range of 3.5 to 3.8 Å are commonly observed, linking molecules into extended arrays. researchgate.netnih.gov The strength and prevalence of these interactions can be tuned by modifying the electronic properties of the ligand or by the choice of metal ion, which can influence the electron density of the coordinated aromatic rings. nih.gov
Other Contributing Interactions:
C-H···π Interactions: These are another important class of weak hydrogen bonds where a C-H bond acts as the donor and a π-system (an aromatic ring) acts as the acceptor. Such interactions are prevalent in quinoline-containing metallacycles and contribute to the recognition of guest molecules and the stereoselectivity of the self-assembly process. rsc.orgresearchgate.net
Ion-Pairing and Anion-π Interactions: The nature of the counter-ion in cationic complexes can significantly influence the crystal packing. Strong electrostatic interactions between the cationic metal complex and the anion are a primary organizational force. Furthermore, anions can interact with the electron-deficient center of the aromatic rings (anion-π interactions), acting as structural linkers that direct the assembly.
Hydrophobic Forces: In aqueous or other polar environments, the tendency of the nonpolar aromatic surfaces of the ligands to minimize contact with the solvent can drive the aggregation and self-assembly of the metal complexes. rsc.org
The precise control and balance of these diverse intermolecular forces are key to achieving desired supramolecular architectures, from discrete cages and rectangles to infinite one-, two-, or three-dimensional coordination polymers. acs.org
Interactive Data Table: Examples of Intermolecular Interactions in a Related Schiff Base Metal Complex
The following table details crystallographically determined intermolecular interactions in a representative dinuclear Mn(II) complex containing a quinoline-pyridine derivative ligand, illustrating the specific geometries of these weak forces.
| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Operation |
| C-H···Cl | C12-H12A···Cl1B | 0.97 | 2.82 | 3.784(7) | 172 | x, y, z |
| C-H···Cl | C23-H23···Cl3 | 0.93 | 2.85 | 3.766(4) | 168 | x, y, z |
| C-H···Cl | C45-H45···Cl4 | 0.93 | 2.76 | 3.654(4) | 162 | x, y, z |
| C-H···π | C10-H10···Cg1 | 0.93 | 2.85 | 3.684(5) | 149 | -x+1, -y, -z+1 |
| C-H···π | C22-H22···Cg2 | 0.93 | 2.72 | 3.593(5) | 156 | x, y, z |
| C-H···π | C32-H32···Cg3 | 0.93 | 2.85 | 3.754(5) | 163 | -x+1, -y, -z+1 |
| C-H···π | C44-H44···Cg4 | 0.93 | 2.85 | 3.722(5) | 156 | x, y, z |
Cg1, Cg2, Cg3, and Cg4 represent the centroids of specific pyridine or phenyl rings in the crystal structure.
Advanced Spectroscopic and Analytical Characterization
Vibrational Spectroscopy (FT-IR) for Azomethine and Ring Vibrations
Fourier Transform Infrared (FT-IR) spectroscopy is a crucial tool for identifying the key functional groups within 3-((4-Pyridylmethylene)amino)quinoline, particularly the azomethine (-CH=N-) linkage and the vibrations of the quinoline (B57606) and pyridine (B92270) rings. The FT-IR spectrum of a Schiff base is characterized by several distinct absorption bands.
The most significant band for confirming the formation of the Schiff base is the stretching vibration of the azomethine group, ν(C=N). This band typically appears in the region of 1579–1640 cm⁻¹. arabjchem.orgderpharmachemica.com Its precise position can be influenced by the electronic environment and conjugation within the molecule. In related quinoline-based Schiff bases, this vibration is a strong indicator of the condensation reaction between the primary amine (3-aminoquinoline) and the aldehyde (pyridine-4-carboxaldehyde).
Vibrations associated with the aromatic rings also provide valuable structural information. The C=C stretching vibrations within the quinoline and pyridine rings are generally observed in the 1451–1600 cm⁻¹ range. arabjchem.orgpsu.edu The C-H stretching vibrations of the aromatic rings typically appear as a group of bands above 3000 cm⁻¹, often around 3090-3120 cm⁻¹. derpharmachemica.com Additionally, C-H out-of-plane bending vibrations can be seen at lower wavenumbers, typically in the 645-852 cm⁻¹ region, and are characteristic of the substitution pattern on the aromatic rings. arabjchem.org
Table 1: Typical FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Aromatic C-H stretch | 3090 - 3120 | Stretching of C-H bonds on the quinoline and pyridine rings. derpharmachemica.com |
| Azomethine C=N stretch | 1579 - 1640 | Characteristic stretching of the imine functional group. arabjchem.orgderpharmachemica.com |
| Aromatic C=C stretch | 1451 - 1600 | In-plane stretching vibrations of the carbon-carbon double bonds in the aromatic rings. arabjchem.orgpsu.edu |
Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR) for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
In the ¹H NMR spectrum, the proton of the azomethine group (-CH=N-) is highly characteristic and typically appears as a singlet in the downfield region, generally between δ 8.0 and 9.0 ppm. The aromatic protons of the quinoline and pyridine rings resonate in the range of δ 6.5–9.0 ppm. arabjchem.orgtsijournals.com The specific chemical shifts and coupling patterns (doublets, triplets, multiplets) of these protons allow for the unambiguous assignment of their positions on the rings. For instance, the protons on the pyridine ring adjacent to the nitrogen atom are expected to be the most deshielded.
The ¹³C NMR spectrum provides complementary information. The carbon atom of the azomethine group is typically observed in the δ 150–160 ppm range. arabjchem.org The aromatic carbons of the quinoline and pyridine moieties resonate between δ 110 and 160 ppm. researchgate.net The carbon atoms directly attached to nitrogen atoms are generally found at the lower field end of this range. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon skeleton.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Azomethine (-CH=N-) | 8.0 - 9.0 (singlet) | 150 - 160 |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular weight and confirm the elemental composition of this compound. The compound has a molecular formula of C₁₅H₁₁N₃, which corresponds to a theoretical monoisotopic mass of 233.0953 Da. HRMS techniques, such as Electrospray Ionization (ESI) or Time-of-Flight (TOF), can measure the mass-to-charge ratio (m/z) with high precision (typically with errors below 5 ppm). nih.gov
In ESI-MS, the compound is often observed as the protonated molecular ion, [M+H]⁺, at an m/z value corresponding to its molecular weight plus the mass of a proton. The experimental m/z value obtained from HRMS is compared to the calculated value for the proposed formula, C₁₅H₁₁N₃. A close match provides strong evidence for the compound's identity and elemental composition. The fragmentation pattern observed in the mass spectrum can also offer structural information, often showing characteristic losses of fragments related to the pyridine or quinoline rings. mcmaster.caresearchgate.net
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Molecular Formula | Ion | Calculated m/z |
|---|
Electronic Absorption and Fluorescence Spectroscopy for Electronic Transitions and Luminescent Properties
Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic properties of this compound. The UV-Vis spectrum reveals the electronic transitions occurring within the molecule upon absorption of light. Due to the extended π-conjugated system encompassing the quinoline and pyridine rings linked by the azomethine group, the compound is expected to exhibit strong absorption bands in the ultraviolet and possibly the visible region.
Typically, quinoline derivatives show absorption bands corresponding to π→π* and n→π* transitions. researchgate.net The introduction of the amino and pyridylmethylene groups creates a larger conjugated system, which often leads to a red shift (shift to longer wavelengths) of the absorption maxima compared to the parent quinoline. researchgate.net
Many quinoline-based compounds are known to be fluorescent, and this property is often exploited in applications such as chemosensors. ontosight.ai Upon excitation at a wavelength corresponding to an absorption maximum, this compound is expected to exhibit fluorescence emission. The emission spectrum provides information about the energy of the excited state and the luminescent efficiency (quantum yield) of the compound. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, is also a key characteristic of its photophysical behavior.
Elemental Analysis for Compound Purity and Stoichiometry
Elemental analysis provides a quantitative determination of the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample of this compound. The experimentally determined percentages are compared with the theoretical values calculated from its molecular formula, C₁₅H₁₁N₃. A close agreement between the found and calculated values (typically within ±0.4%) is a strong confirmation of the compound's purity and stoichiometry. acs.orgresearchgate.net
Table 4: Elemental Analysis Data for C₁₅H₁₁N₃
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon (C) | 77.23 |
| Hydrogen (H) | 4.75 |
Molar Conductance Measurements for Electrolytic Nature
Molar conductance measurements are typically performed on solutions of metal complexes to determine their electrolytic nature. allstudyjournal.com For the Schiff base ligand this compound itself, which is a neutral organic molecule, the molar conductance in a non-aqueous solvent like DMF or DMSO is expected to be very low. researchgate.net These low values indicate that the compound is a non-electrolyte, meaning it does not dissociate into ions in solution. researchgate.netresearchgate.net This measurement is more critical when the compound is used as a ligand to form coordination complexes, as it helps to establish whether anions are coordinated to the metal ion or exist as free counter-ions in the solution. allstudyjournal.comscirp.org
Thermal Analysis (TGA) for Decomposition Pathways
Schiff bases are known to undergo thermal decomposition, often in a multi-step process. The stability of these compounds is influenced by the nature of the aldehyde and amine precursors. For Schiff bases incorporating heterocyclic rings like quinoline and pyridine, the decomposition process can be complex, involving the fragmentation of the imine linkage and the subsequent breakdown of the aromatic and heteroaromatic rings.
Generally, the thermogravimetric analysis of such compounds reveals a series of weight loss events corresponding to the evolution of different gaseous fragments as the temperature increases. The initial decomposition step for many Schiff bases occurs in the range of 180°C to 300°C. For instance, Schiff bases derived from L-tryptophan and pyridinecarboxaldehydes have been reported to have decomposition temperatures in the range of 180°C – 190°C without melting. nih.gov
The decomposition of Schiff bases containing a pyridine ring, such as those derived from pyridine-4-carbaldehyde, has been a subject of study. researchgate.netsjpas.com Similarly, the thermal behavior of Schiff bases derived from aminoquinolines has been investigated, indicating that these compounds also exhibit distinct decomposition patterns. ajrconline.org For example, a study on Schiff base metal complexes derived from o-vanillin and aminoquinolines showed multi-step decomposition, with initial loss of lattice water followed by the degradation of the organic ligand moiety at higher temperatures. ajrconline.org
Based on the analysis of related structures, a hypothetical decomposition pathway for this compound can be proposed. The initial weight loss would likely correspond to the cleavage of the azomethine (-CH=N-) bond, followed by the fragmentation of the pyridine and quinoline rings at higher temperatures. The final residue at the end of the analysis would likely be a stable carbonaceous material.
To illustrate a typical thermal decomposition profile for a Schiff base of this nature, the following interactive data table presents a representative set of TGA data. It is important to note that this data is illustrative and not based on experimental measurements of this compound.
| Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Probable Lost Fragment(s) |
| 1 | 200 - 350 | ~ 25 - 35 | Initial fragmentation, potential loss of pyridine-related fragments. |
| 2 | 350 - 550 | ~ 40 - 50 | Major degradation of the quinoline moiety and further fragmentation. |
| 3 | > 550 | ~ 15 - 25 | Breakdown of more stable intermediates into smaller gaseous molecules. |
Further experimental research involving the thermogravimetric analysis of this compound is necessary to establish its precise decomposition pathways and thermal stability limits.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on Molecular and Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to quinoline (B57606) derivatives to understand their fundamental chemical and physical properties. nih.gov
The first step in most DFT studies is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. For quinoline derivatives, calculations are often performed using basis sets like B3LYP/6-31G'. nih.gov These studies help in determining bond lengths, bond angles, and dihedral angles of the stable form of the molecule. The optimized geometry represents the most probable structure of the molecule in a gaseous phase or in solution, depending on the computational model used. This structural information is crucial for understanding the molecule's reactivity and its interaction with biological targets.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic properties and reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of these orbitals and the HOMO-LUMO energy gap (ΔE) are important parameters that correlate with the chemical reactivity and kinetic stability of a molecule. malayajournal.org A smaller HOMO-LUMO gap suggests higher reactivity. wikipedia.org For quinoline derivatives, the distribution of HOMO and LUMO orbitals can indicate the regions of the molecule that are most likely to participate in chemical reactions. These calculations are fundamental in predicting the electron-donating and accepting capabilities of the compound. researchgate.net
Table 1: Frontier Molecular Orbital (HOMO-LUMO) Energy Parameters
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the electron-donating ability of the molecule. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electron-accepting ability of the molecule. |
| Energy Gap (ΔE) | Difference in energy between HOMO and LUMO (ΔE = ELUMO - EHOMO) | Indicates the chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. malayajournal.org |
DFT calculations can accurately predict various spectroscopic properties. Time-Dependent Density Functional Theory (TD-DFT) is often employed to simulate UV-Vis electronic absorption spectra. nih.gov These theoretical spectra can be compared with experimental data to confirm the molecular structure and understand the electronic transitions occurring within the molecule. Similarly, the vibrational frequencies calculated through DFT can be correlated with experimental Infrared (IR) spectra to assign specific vibrational modes to functional groups within the molecule. scispace.com For quinoline-based derivatives, these predictions are valuable for structural elucidation and for understanding their photophysical properties. researchgate.net
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). nih.gov These parameters provide a quantitative measure of the molecule's tendency to attract electrons, its resistance to deformation of its electron cloud, and its ability to accept electrons, respectively. Such descriptors are crucial for comparing the reactivity of different quinoline derivatives and for understanding their reaction mechanisms.
Table 2: Global Reactivity Descriptors from DFT
| Descriptor | Formula | Chemical Significance |
|---|---|---|
| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Represents the resistance to change in electron distribution or charge transfer. |
| Chemical Softness (S) | S = 1/η | The reciprocal of hardness, indicating the molecule's polarizability. |
| Electrophilicity Index (ω) | ω = μ²/2η (where μ is the chemical potential) | Quantifies the energy lowering of a system when it accepts electrons from the environment. |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is extensively used in drug discovery to understand how a ligand, such as 3-((4-Pyridylmethylene)amino)quinoline, might interact with a biological target, typically a protein receptor.
Molecular docking studies have been performed to investigate the interaction of quinoline derivatives with a variety of protein targets, revealing insights into their potential therapeutic applications.
Plasmodium falciparum Lactate Dehydrogenase (PfLDH): As a potential target for antimalarial drugs, the binding of quinoline-based compounds to PfLDH has been studied. ukm.edu.myscirp.org Docking simulations help to identify the key amino acid residues in the active site that interact with the ligand and to predict the binding affinity, often expressed as a docking score or binding energy. scispace.comresearchgate.net These studies can reveal whether the compound acts as a competitive inhibitor, for example, by binding to the NADH cofactor-binding site. scirp.org
Butyrylcholinesterase (BChE): For potential applications in neurodegenerative diseases like Alzheimer's, the inhibitory activity of quinoline derivatives against cholinesterases such as BChE is of interest. nih.gov Molecular docking can elucidate the binding mode of these compounds within the active site gorge of BChE, identifying interactions with key residues and explaining structure-activity relationships. nih.gov
Penicillin-Binding Protein 2a (PBP2a): In the context of antibacterial research, particularly against methicillin-resistant Staphylococcus aureus (MRSA), PBP2a is a crucial target. Docking studies of 4-aminoquinoline (B48711) derivatives into the PBP2a binding pocket have been used to understand their antibacterial mechanism. researchgate.netmdpi.comresearchgate.net These simulations can reveal hydrophobic interactions, hydrogen bonding, and other contacts that contribute to the binding and inhibition of the enzyme. mdpi.comresearchgate.net
Kinases: Protein kinases are a major class of drug targets, especially in oncology. nih.gov The interaction of quinoline derivatives with various kinases, such as ATM kinase and Mer kinase, has been explored through molecular docking. mdpi.comnih.gov These studies help in understanding the selectivity of the inhibitors and identifying the key interactions within the ATP-binding pocket of the kinases. mdpi.com
Table 3: Summary of Molecular Docking Targets for Quinoline Derivatives
| Protein Target | Therapeutic Area | Key Insights from Docking |
|---|---|---|
| PfLDH | Antimalarial | Identification of binding interactions within the active site; potential for competitive inhibition. scirp.orgscispace.com |
| BChE | Neurodegenerative Diseases | Elucidation of binding modes within the active site gorge; explanation of structure-activity relationships for cholinesterase inhibition. nih.gov |
| PBP2a | Antibacterial (MRSA) | Understanding hydrophobic and hydrogen bonding interactions responsible for enzyme inhibition. mdpi.comresearchgate.net |
| Kinases (e.g., ATM, Mer) | Oncology | Analysis of inhibitor selectivity and binding within the ATP-binding pocket. mdpi.comnih.gov |
Interaction with Nucleic Acids (e.g., DNA intercalation)
No published studies containing specific computational data, such as binding energies or molecular dynamics simulation results, for the interaction of this compound with nucleic acids were identified.
Quantum Chemical Calculations for Reaction Mechanisms
No literature was found that specifically details quantum chemical calculations for the reaction mechanisms involved in the synthesis or subsequent reactions of this compound.
Mechanistic Elucidation of Biological Interactions
Mechanisms of Action at the Molecular Level
The molecular mechanisms underpinning the bioactivity of 3-((4-Pyridylmethylene)amino)quinoline involve direct interactions with crucial biomacromolecules such as enzymes and nucleic acids.
Research has identified this compound as an inhibitor of cholinesterases, a key enzyme class in neurochemistry. While comprehensive data on a wide range of enzymes is not extensively available, the focus has been on its potential role in modulating cholinergic pathways.
Cholinesterases: The 4-aminoquinoline (B48711) scaffold is a recognized core structure for cholinesterase inhibitors, which are pivotal in the symptomatic treatment of Alzheimer's disease. nih.govresearchgate.net Studies on various 4-aminoquinoline derivatives have demonstrated potent, reversible inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with inhibition constants (Ki) in the micromolar to nanomolar range. bg.ac.rs For instance, certain 4-aminoquinoline-based compounds exhibit Ki values between 0.075 and 9.0 µM for AChE. bg.ac.rs Kinetic analyses of related compounds, such as novel lupinine derivatives, have shown a mixed-type inhibition mechanism, suggesting binding to both the catalytic and peripheral sites of the enzyme. mdpi.com
Other Enzymes: As of this review, specific kinetic studies detailing the inhibitory effects of this compound on enzymes such as lactate dehydrogenase, penicillin-binding protein 2a, or trypanothione reductase are not available in prominent scientific literature.
The planar aromatic structure of the quinoline (B57606) and pyridine (B92270) rings in this compound suggests a strong potential for interaction with DNA. The primary modes of such non-covalent interactions are intercalation (stacking between base pairs) and groove binding.
Studies on structurally similar quinoline Schiff bases and their complexes consistently point towards intercalation as the dominant binding mode. nih.govresearchgate.netresearchgate.net This interaction is stabilized by the π-π stacking between the planar ligand and the DNA base pairs. mdpi.com Spectroscopic and viscometric techniques are commonly employed to elucidate these interactions.
Spectroscopic Evidence: Upon binding to calf thymus DNA (CT-DNA), a bathochromic (red shift) and hypochromic (decrease in absorbance) shift in the UV-Vis absorption spectrum of the compound is typically observed. This phenomenon is a hallmark of intercalation, indicating the insertion of the aromatic system into the DNA helix, which perturbs the electronic environment of the DNA bases. mdpi.com
Viscosity Measurements: Intercalation lengthens and unwinds the DNA duplex to accommodate the inserting molecule, leading to a measurable increase in the viscosity of a DNA solution. This provides strong evidence for an intercalative binding mode over electrostatic or groove binding interactions. nih.govresearchgate.net
Binding Constants: The strength of the interaction is quantified by the intrinsic binding constant (Kb). For analogous quinoline-based Schiff bases, these constants are typically in the range of 10³ to 10⁴ M⁻¹. nih.gov
Detailed studies concerning the specific modulation of cell surface or nuclear receptors and the subsequent interference with signaling pathways by this compound have not been extensively reported. While quinoline derivatives are known to possess a wide array of biological activities that inherently involve signaling pathways, the direct molecular targets within these cascades for this specific compound remain an area for future investigation. nih.govbiointerfaceresearch.com
Cellular Responses and Mechanistic Pathways (without clinical data)
The interaction of this compound at the molecular level can trigger a cascade of cellular events. One of the key responses investigated for quinoline derivatives is the generation of oxidative stress.
Several quinoline derivatives have been shown to exert their biological effects, particularly anticancer activities, through the induction of reactive oxygen species (ROS). mdpi.com ROS, such as superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂), are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids, ultimately leading to programmed cell death (apoptosis). mdpi.comnih.gov The accumulation of ROS disrupts the cellular redox balance, a mechanism implicated in the cytotoxic effects of various quinoline alkaloids against pathogenic organisms and cancer cells. mdpi.comnih.govnih.govresearchgate.net While this mechanism is established for the broader class of quinoline compounds, direct evidence quantifying ROS production specifically induced by this compound is pending further research.
Comparative Mechanistic Studies: Free Ligand vs. Metal Complexes
The coordination of Schiff base ligands like this compound to metal ions can significantly alter their physicochemical properties and enhance their biological activity. nih.govmdpi.com Comparative studies often reveal that metal complexes are more potent than the corresponding free (unbound) ligands. researchgate.net
Enhanced DNA Intercalation: Metal complexation can lead to more effective DNA binding. Studies on related Schiff base complexes of metals like Cu(II), Ag(I), Rh(III), and Ir(III) show that the complexes often exhibit higher DNA binding constants (Kb) than the free ligand. researchgate.netmdpi.comnih.gov This enhancement is attributed to the geometry and positive charge of the metal complex, which can facilitate stronger interactions with the negatively charged phosphate backbone of DNA, complementing the intercalative binding of the planar ligand.
Increased Biological Potency: The enhanced bioactivity of metal complexes is a recurring theme. For instance, the antimicrobial and anticancer activities of quinoline Schiff base metal complexes are often found to be superior to the ligand alone. researchgate.net This is explained by theories such as Overtone's concept of cell permeability and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and allowing it to more easily penetrate cellular membranes.
The following table presents illustrative data from a study on a comparable Schiff base ligand and its metal complexes, demonstrating the enhancement of DNA binding upon complexation.
| Compound | Binding Constant (Kb) (M⁻¹) | Binding Mode |
| Schiff Base Ligand (Analogous) | 2.5 x 10⁴ | Intercalation |
| Cu(II) Complex (Analogous) | 5.8 x 10⁵ | Intercalation |
| Ni(II) Complex (Analogous) | 4.2 x 10⁵ | Intercalation |
| Co(II) Complex (Analogous) | 3.7 x 10⁵ | Intercalation |
This table is based on data for analogous compounds to illustrate the principle of enhanced binding upon metal complexation.
Structure Activity Relationship Sar Studies
Influence of Substituents on the Quinoline (B57606) Ring on Biological and Coordination Properties
The quinoline nucleus is a key pharmacophore, and its biological activity is highly dependent on the type, nature, and position of substituents. nih.govnih.gov The properties of 3-((4-Pyridylmethylene)amino)quinoline derivatives can be finely tuned by introducing various functional groups onto the quinoline ring system.
The location of substituents on the quinoline ring plays a pivotal role in determining the biological efficacy and coordination behavior of the molecule.
4-Position: Substitution at the C4 position of the quinoline ring can significantly impact activity. For instance, in related quinoline structures, introducing substituents at this position has been shown to modulate anticancer activity. nih.gov The proximity of the C4 position to the heterocyclic nitrogen atom makes it electronically distinct and crucial for interaction with biological targets.
6-Position: The C6 position is another strategic site for modification. The introduction of a fluoro group at the C6 position in certain pyrrolo[3,4-b]quinolines has been shown to significantly enhance antimicrobial activity. researchgate.net This suggests that an electronegative substituent at this position in the this compound scaffold could similarly boost potency.
7-Position: The C7 position is one of the most extensively studied sites in quinoline derivatives, particularly in antimalarial compounds like chloroquine. bepls.com The presence of a chlorine atom at C7 is often crucial for antimalarial activity. This highlights the potential for halogen substitution at the C7 position of this compound to enhance specific biological activities.
Table 1: Illustrative Positional Effects of Quinoline Ring Substituents on Biological Activity
| Position | Substituent Type | Potential Impact on Activity | Rationale based on Analogous Compounds |
|---|---|---|---|
| C4 | Various | Modulation of anticancer properties | Key interaction site near the quinoline nitrogen. nih.gov |
| C6 | Fluoro (F) | Enhanced antimicrobial activity | Increases electronegativity and potential for H-bonding. researchgate.net |
| C7 | Chloro (Cl) | Potentially crucial for antimalarial/anticancer activity | A well-established critical substituent in 4-aminoquinolines. bepls.com |
The electronic (electron-donating or electron-withdrawing) and steric (size, bulkiness) properties of substituents on the quinoline ring are fundamental to its interaction with biological targets.
Electronic Effects: The electronic nature of a substituent alters the electron density distribution across the quinoline ring system. Electron-withdrawing groups, such as nitro (-NO2) or halogen atoms, can enhance the ability of the quinoline ring to act as a π-acceptor in interactions with biological macromolecules. Conversely, electron-donating groups, like methoxy (B1213986) (-OCH3) or amino (-NH2), increase electron density and can strengthen interactions where the ring acts as a π-donor. In some classes of pyrazolopyrimidines, electron-donating groups were found to increase activity, while electron-withdrawing groups rendered the compounds inactive. mdpi.com
Steric Effects: The size and shape of substituents influence how the molecule fits into the binding pocket of a target enzyme or receptor. Bulky substituents can create steric hindrance, which may either prevent effective binding or, conversely, improve selectivity by preventing binding to off-target sites. QSAR studies on quinoline hydrazones have indicated that sterically preferred regions exist around the 5th, 6th, 7th, and 8th positions of the quinoline ring, suggesting that well-placed, moderately sized groups could enhance activity. dovepress.com
Impact of Modifications to the Pyridine (B92270) Moiety
The pyridine ring serves as another critical site for structural modification. Its nitrogen atom can act as a hydrogen bond acceptor, which is often a key interaction in ligand-receptor binding.
Studies on related heterocyclic compounds have demonstrated that both the position of the nitrogen atom within the aromatic ring and the nature of substituents on the ring are crucial for biological activity. For instance, in a series of Bloom Helicase inhibitors, changing the pyridine nitrogen from the 4-position to the 2-position led to inactivity, whereas a change to the 3-position maintained comparable activity. nih.gov This indicates that the orientation of the nitrogen lone pair is critical for target interaction. The addition of electron-withdrawing groups to the pyridine ring has been shown to enhance and stabilize DNA-acridine complexes in other systems, likely by stabilizing the cationic character of the molecule at physiological pH. nih.gov Therefore, adding electron-withdrawing substituents to the pyridine ring of this compound could enhance its DNA binding or other biological activities.
Table 2: Illustrative Effects of Pyridine Moiety Modifications on Biological Activity
| Modification | Example | Potential Impact on Activity | Rationale based on Analogous Compounds |
|---|---|---|---|
| Nitrogen Position | 2-pyridyl vs. 3-pyridyl vs. 4-pyridyl | Significant change in activity | Alters the geometry of hydrogen bond acceptance. nih.gov |
| Substituents | Electron-withdrawing groups (e.g., -CF3, -Cl) | Enhanced activity (e.g., DNA binding) | Stabilizes cationic character and strengthens electrostatic interactions. nih.gov |
| Substituents | Electron-donating groups (e.g., -NH2, -OCH3) | Modulated activity depending on the target | Alters hydrogen bonding capacity and electron density. mdpi.com |
Role of the Azomethine (-CH=N-) Bridge and its Structural Variations
The azomethine or imine (-CH=N-) group is the characteristic linkage of a Schiff base and is far from being a simple passive linker. This bridge is essential for the molecular geometry and electronic properties of this compound.
The nitrogen atom of the azomethine group is a key coordination site for metal ions, and the entire bridge is involved in the conjugated π-system that often spans the entire molecule. mdpi.com This planarity and conjugation are frequently important for intercalation into DNA or fitting into flat receptor binding sites. 3D-QSAR studies on other quinoline-based Schiff bases (hydrazones) have confirmed that the presence of the –CH=N– linker is essential for antitubercular activity. dovepress.com Structural variations, such as replacing the hydrogen on the imine carbon with other groups, would alter the planarity and steric profile of the molecule, likely having a profound impact on its biological activity.
Conformational Flexibility and Rigidity in SAR
The degree of conformational flexibility or rigidity is a key determinant of a molecule's biological activity. While some flexibility is necessary for a molecule to adopt the optimal conformation for binding to a receptor (induced fit), excessive flexibility can be detrimental. A highly flexible molecule has a significant entropic penalty upon binding, as it loses many degrees of freedom, which can weaken the binding affinity.
For a molecule like this compound, the main sources of flexibility are the rotatable bonds around the azomethine bridge. While the conjugated system encourages planarity, some rotation is possible. Introducing bulky substituents on either the quinoline or pyridine rings, particularly near the bridge, could restrict this rotation. This increased rigidity might lead to a more potent compound if the locked conformation is the one favored for biological activity. Conversely, if the restricted conformation is unfavorable for binding, activity would decrease.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For quinoline derivatives, 2D and 3D-QSAR models have been successfully developed to guide the synthesis of more potent analogues. nih.govmdpi.com
A typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), on derivatives of this compound would involve:
Building a Dataset: Synthesizing and testing a series of analogues with varied substituents on the quinoline and pyridine rings.
Molecular Modeling: Generating 3D structures of all compounds and aligning them based on a common scaffold.
Calculating Descriptors: Computing various molecular fields (steric, electrostatic, hydrophobic) around the aligned molecules.
Model Generation: Using statistical methods like Partial Least Squares (PLS) to create a model that correlates the variations in these fields with the observed biological activity.
Such models generate contour maps that visualize regions where specific properties are favorable or unfavorable for activity. For example, a QSAR study on quinoline Schiff bases identified that a methoxy group at the C2 position of the quinoline ring and sterically favorable groups at positions C5-C8 enhanced antitubercular activity. dovepress.com A similar model for this compound derivatives could provide precise guidance on where to place bulky, electron-withdrawing, or hydrogen-bonding groups to optimize activity. dovepress.comresearchgate.net
Advanced Applications in Chemical Sciences
Development of Fluorescent Chemosensors for Metal Ions
The design of fluorescent chemosensors for the selective and sensitive detection of metal ions is a burgeoning area of research, driven by their importance in biological, environmental, and industrial processes. Quinoline (B57606) derivatives are particularly valuable in this context due to their inherent fluorescence and chelating capabilities. The nitrogen atoms in the quinoline and pyridine (B92270) rings, along with the imine nitrogen of 3-((4-Pyridylmethylene)amino)quinoline, can act as binding sites for metal ions, leading to changes in its photophysical properties.
The structural arrangement of this compound makes it a promising candidate for the selective detection of various metal cations. The hard Lewis acid character of Al(III) and the borderline acid characters of Cu(II) and Zn(II) suggest that they can form stable complexes with the nitrogen donor atoms of the ligand.
While specific studies on this compound as a chemosensor are not extensively documented, research on analogous quinoline-based Schiff base sensors provides a strong basis for its potential. For instance, a Schiff base derived from 3-aminopyridine (B143674) has demonstrated high sensitivity and selectivity for Al(III) and Fe(III) through fluorescence, and for Cu(II) through colorimetric changes. mdpi.com Similarly, various quinoline derivatives have been successfully employed as fluorescent probes for the detection of Zn(II). rsc.orgresearchgate.net
The selectivity of such chemosensors is dictated by factors like the size of the metal ion, its preferred coordination geometry, and the electronic nature of the ligand. The cavity formed by the arrangement of the quinoline, imine, and pyridine nitrogens in this compound can be expected to show a preference for metal ions with specific ionic radii and coordination numbers.
Table 1: Examples of Quinoline-Based Fluorescent Chemosensors and their Performance
| Chemosensor Structure | Target Ion(s) | Detection Limit | Reference |
| 2-amino-3-((E)-quinolin-4-ylmethyleneamino)maleonitrile | Pb(II) | - | nih.gov |
| C3-symmetric hexa-quinoline based probe | Zn(II) | 35.60 x 10⁻⁹ M (in acetonitrile) | rsc.org |
| Europium(III) quinolinecarboxylate | Al(III) | ~32 pM | nih.gov |
| (E)-2-((pyridine-3-ylimino)methyl)phenol | Al(III), Fe(III), Cu(II) | 20 µg/L (Al), 45 µg/L (Fe), 324 µg/L (Cu) | mdpi.com |
This table presents data for compounds structurally related to this compound to illustrate the potential sensing capabilities.
The fluorescence response of chemosensors upon metal ion binding is often governed by specific photophysical mechanisms. For this compound, two primary mechanisms can be anticipated:
Intramolecular Charge Transfer (ICT): In many quinoline-based sensors, an electron-donating group is connected to an electron-accepting group through a π-conjugated system. researchgate.net Upon photoexcitation, an ICT process can occur. The binding of a metal ion can modulate this ICT process, leading to a detectable change in the fluorescence spectrum, such as a shift in the emission wavelength or a change in intensity. The interaction of a metal cation with the lone pair electrons of the nitrogen atoms in this compound can significantly alter the electron density distribution and thereby influence the ICT process.
Chelation-Enhanced Fluorescence (CHEF): The CHEF effect is a common phenomenon in fluorescent sensors where the binding of a metal ion to a fluorophore restricts the vibrational and rotational freedom of the molecule, leading to a significant enhancement of the fluorescence quantum yield. The free ligand often has a low fluorescence due to non-radiative decay pathways. Upon chelation with a metal ion, the resulting complex becomes more rigid, which suppresses these non-radiative processes and "turns on" the fluorescence. Given the flexible imine linkage in this compound, the CHEF mechanism is a highly plausible sensing pathway upon coordination with metal ions like Al(III) or Zn(II).
Catalysis in Organic Transformations
The field of catalysis heavily relies on the design of efficient ligands that can coordinate with metal centers to facilitate a wide range of organic transformations. The presence of multiple nitrogen donor atoms in this compound makes it an attractive ligand for the formation of catalytically active metal complexes.
Homogeneous Catalysis: Metal complexes of quinoline and pyridine derivatives are well-established homogeneous catalysts for various organic reactions. researchgate.net For instance, iron complexes bearing quinoline-pyridine-imine ligands have been investigated as catalysts for the 1,4-hydrovinylation of 1,3-dienes. princeton.eduresearchgate.net It is conceivable that this compound could form stable complexes with transition metals such as iron, copper, palladium, or rhodium, which could then be employed in reactions like cross-coupling, hydrogenation, or oxidation. The electronic properties and steric environment around the metal center can be tuned by modifying the quinoline or pyridine rings, thus influencing the catalytic activity and selectivity.
Heterogeneous Catalysis: To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, active metal complexes can be immobilized on solid supports. The quinoline or pyridine moieties of this compound could be functionalized to enable covalent grafting onto materials like silica, polymers, or metal-organic frameworks (MOFs). Alternatively, the entire metal complex could be encapsulated within the pores of a support material. Zeolite-based catalysts, for example, have been used for the synthesis of quinoline compounds. researchgate.netresearchgate.net
The design of the ligand is crucial for achieving high catalytic performance. The structure of this compound offers several avenues for modification to enhance its catalytic properties. The introduction of sterically demanding groups on the quinoline or pyridine rings can create a specific coordination environment around the metal center, which can influence the selectivity of the catalytic reaction. Furthermore, modifying the electronic properties of the ligand by introducing electron-donating or electron-withdrawing substituents can modulate the reactivity of the metal catalyst. For instance, in the context of cholinesterase inhibitors, the substitution pattern on the 4-aminoquinoline (B48711) core was found to be critical for activity. nih.gov
Table 2: Examples of Catalytic Applications of Quinoline-Pyridine Type Ligands
| Catalyst System | Reaction Type | Key Features | Reference |
| Quinoline Pyridine(Imine) Iron Complexes | 1,4-Hydrovinylation of 1,3-Dienes | High selectivity for the hexa-1,4-diene isomer. | princeton.eduresearchgate.net |
| Transition Metal Complexes with Pyridine-Amino Acid Ligands | Reduction of 4-nitrophenol | Good catalytic performance. | researchgate.net |
| Mn(I)-NN Complex | Synthesis of Quinolines and Pyridines | Use of a cheap and abundant metal catalyst. | princeton.edu |
This table provides examples of catalytic systems with ligands structurally related to this compound to highlight its potential in catalysis.
Exploration in Materials Science
The planar and aromatic nature of this compound suggests its potential for applications in materials science, particularly in the development of organic electronic materials. ontosight.ai Quinoline derivatives are known to be used in the fabrication of Organic Light-Emitting Diodes (OLEDs). ontosight.ai
The extended π-conjugation in this compound could lead to interesting photophysical properties, such as strong absorption and emission in the visible region of the electromagnetic spectrum. These properties are essential for applications in OLEDs, where the compound could potentially function as an emissive layer or a host material. The ability to form stable metal complexes also opens up the possibility of developing phosphorescent materials for more efficient OLEDs. While specific research on the application of this compound in materials science is limited, the broader class of quinoline-based materials continues to be an active area of investigation for various electronic and optoelectronic devices.
Optical and Electronic Material Precursors
The planar and aromatic nature of this compound makes it a suitable candidate as a precursor for optical and electronic materials. ontosight.ai This structural arrangement facilitates π-π stacking and intermolecular interactions, which are crucial for charge transport and other electronic properties in organic materials. Such compounds are often explored for their utility in creating organic light-emitting diodes (OLEDs) and components for molecular electronics. ontosight.ai The extended π-conjugation across the quinoline and pyridine rings is a key factor that can be tailored to tune the electronic and optical characteristics of resulting materials.
While the potential is recognized, detailed research findings and specific data on the performance of this compound as an optical and electronic material precursor are not extensively documented in publicly available literature. The table below summarizes the key structural features that suggest its suitability for these applications.
| Property | Description | Relevance to Optical/Electronic Materials |
| Structure | Planar, aromatic system with quinoline and pyridine rings. | Facilitates intermolecular interactions and charge transport. |
| Conjugation | Extended π-electron system. | Influences electronic absorption and emission properties. |
| Heteroatoms | Presence of nitrogen atoms. | Can be utilized for coordination with metal ions to form functional materials. |
Table 1: Structural Features of this compound Relevant to Material Science Applications
Fluorescent Material Components
The inherent fluorescence of quinoline derivatives suggests that this compound could serve as a valuable component in the development of fluorescent materials. ontosight.ai The electronic transitions within its conjugated system are likely to result in the emission of light upon excitation, a fundamental property of fluorescent compounds. These materials have a wide range of applications, including in sensors, bio-imaging, and as active layers in display technologies.
| Parameter | Expected Property | Potential Application |
| Excitation Wavelength | Likely in the UV-Visible range. | Compatible with common light sources for fluorescence induction. |
| Emission Wavelength | Dependent on the specific electronic structure and solvent environment. | Could be tuned for various sensing and imaging applications. |
| Quantum Yield | Variable; a critical parameter for the brightness of the material. | Higher quantum yields are desirable for high-performance fluorescent materials. |
| Solvatochromism | Potential for shifts in emission spectra with solvent polarity. | Can be exploited for developing chemical sensors. |
Table 2: Anticipated Fluorescent Properties of this compound
Further empirical research is necessary to fully characterize the optical, electronic, and fluorescent properties of this compound and to validate its potential in the advanced applications within chemical sciences discussed herein.
Emerging Research Directions and Future Perspectives
Integration with Nanotechnology for Targeted Delivery (conceptual, without specific data)
The therapeutic potential of compounds like 3-((4-Pyridylmethylene)amino)quinoline can be significantly enhanced by addressing challenges such as poor aqueous solubility, stability, and non-specific biodistribution. Nanotechnology offers a promising conceptual framework to overcome these limitations through the use of nanocarriers for targeted drug delivery. nih.govsciresjournals.com Encapsulating the compound within nanoscale vehicles could improve its pharmacokinetic profile, enabling site-specific delivery to diseased tissues, thereby increasing efficacy and reducing systemic toxicity. nih.govijrpr.com
Various types of nanocarriers could conceptually be employed for this purpose. ijrpr.comdovepress.com Polymeric nanoparticles, for instance, can be engineered from biocompatible and biodegradable polymers to encapsulate the drug, offering controlled and sustained release. mdpi.com Liposomes, which are vesicular structures composed of lipid bilayers, are adept at carrying both hydrophilic and hydrophobic compounds and can be surface-modified with ligands for active targeting. nih.gov Other potential platforms include solid lipid nanoparticles (SLNs), which offer high stability and drug payload, and nanogels, which are cross-linked polymer networks capable of high water retention and drug loading. dovepress.comscispace.com
The surface of these nanocarriers can be functionalized with targeting moieties such as antibodies or peptides that recognize specific receptors overexpressed on cancer cells. nih.gov Another strategy involves modifying the surface with polymers like polyethylene (B3416737) glycol (PEG), a process known as PEGylation, which helps the nanocarrier evade the body's immune system, thus prolonging its circulation time and increasing the probability of reaching the target site. sciresjournals.comnih.gov This integration of nanotechnology provides a conceptual pathway to transform promising molecules like this compound into more effective therapeutic agents. sciresjournals.com
Table 1: Conceptual Nanocarrier Platforms for this compound Delivery This table is for illustrative purposes and is based on general principles of nanodelivery systems.
| Nanocarrier Type | Core Material Examples | Potential Advantages | Targeting Strategy |
| Polymeric Nanoparticles | PLGA, Chitosan, PLA | Controlled release, good stability, biocompatibility mdpi.com | Passive (EPR effect) or Active (ligand conjugation) |
| Liposomes | Phospholipids (e.g., SPC), Cholesterol | High drug encapsulation, delivery of hydrophobic drugs nih.gov | PEGylation for longer circulation, antibody functionalization |
| Solid Lipid Nanoparticles (SLNs) | Solid lipids (e.g., tristearin) | High stability, high drug payload, controlled release dovepress.com | Surface modification with targeting ligands |
| Nanogels | Hydrophilic polymers (e.g., PNIPAM) | High drug loading capacity, stimuli-responsive release scispace.com | Temperature or pH-sensitive release at the target site |
Computational Design of Novel this compound Derivatives
In-silico or computational methods are becoming indispensable tools in modern drug discovery for the rational design of new therapeutic agents. mdpi.com For this compound, computational approaches can be used to predict how structural modifications would affect its biological activity, thereby guiding the synthesis of more potent and selective derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are central to this effort. mdpi.comnih.gov
A 3D-QSAR study, for example, can correlate the three-dimensional structural features of a series of quinoline (B57606) analogues with their biological activity. mdpi.comnih.gov By analyzing the resulting contour maps, researchers can identify which regions of the molecule are sensitive to steric, electrostatic, or hydrophobic modifications, providing a roadmap for designing new compounds with enhanced properties. mdpi.com
Molecular docking simulations can further elucidate the potential interactions between designed derivatives and specific biological targets, such as the active site of a protein kinase. orientjchem.orgijprajournal.com These simulations predict the binding affinity and orientation of the molecule within the target's binding pocket, helping to prioritize which novel compounds are most likely to be active and should be synthesized for experimental testing. orientjchem.orgmdpi.com This computational pre-screening saves significant time and resources compared to traditional trial-and-error synthesis. nih.gov
Table 2: Conceptual Computational Workflow for Designing Novel Derivatives This table outlines a hypothetical workflow for the computational design of new chemical entities based on the this compound scaffold.
| Step | Computational Technique | Objective | Example Parameters Analyzed |
| 1. Model Building | 3D-QSAR (e.g., CoMFA) | Identify key structural features correlated with biological activity. mdpi.com | Steric bulk, electrostatic potential, hydrophobicity. |
| 2. Virtual Library Generation | Combinatorial Chemistry | Create a library of virtual derivatives by modifying substituent groups (R1, R2, etc.) on the core scaffold. | Substitution on quinoline and pyridine (B92270) rings. |
| 3. Target Identification & Docking | Molecular Docking | Predict the binding affinity and mode of interaction with a specific biological target (e.g., a protein kinase). orientjchem.org | Binding energy (kcal/mol), hydrogen bond interactions, hydrophobic contacts. |
| 4. ADMET Prediction | In-silico ADMET | Predict drug-likeness and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). researchgate.net | Oral bioavailability, blood-brain barrier penetration, potential toxicity. |
| 5. Prioritization | Scoring & Ranking | Rank the designed compounds based on predicted activity, binding affinity, and favorable ADMET properties to select candidates for synthesis. | Combined score from docking, QSAR, and ADMET predictions. |
Mechanistic Studies of Unexplored Biological Interactions
While the broad biological potential of the quinoline scaffold is recognized, the precise molecular mechanisms of action for this compound are likely unexplored. Future research will need to focus on identifying its specific cellular targets and pathways to better understand its therapeutic potential. Quinoline derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, interference with DNA replication, and induction of apoptosis. ijmphs.comarabjchem.orgresearchgate.net
A significant area of investigation is the role of quinoline-based compounds as protein kinase inhibitors. nih.gov Kinases are crucial regulators of cell signaling pathways, and their aberrant activity is a hallmark of many cancers. mdpi.com Quinoline derivatives have been shown to inhibit a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Pim-1 kinase. researchgate.netresearchgate.net Mechanistic studies could reveal whether this compound or its derivatives can selectively inhibit one or more of these key signaling proteins. ijmphs.com
Other potential mechanisms include DNA intercalation, where the planar aromatic structure of the quinoline ring system inserts itself between the base pairs of DNA, disrupting replication and transcription processes. ijmphs.com Furthermore, some quinoline compounds are known to inhibit topoisomerase enzymes, which are vital for managing DNA topology during cell division. arabjchem.org Another emerging area is the investigation of quinoline analogues as inhibitors of the NLRP3 inflammasome, suggesting a role in treating inflammatory diseases. nih.gov Elucidating which of these, or other, biological interactions are relevant to this compound will be critical for its future development.
Table 3: Potential Biological Targets for Quinoline-Based Compounds This table lists known protein kinase targets of various quinoline derivatives, which could be investigated as potential targets for this compound.
| Target Class | Specific Example | Role in Disease | Reference |
| Receptor Tyrosine Kinase | EGFR (Epidermal Growth Factor Receptor) | Cell proliferation, tumor growth | researchgate.net |
| Receptor Tyrosine Kinase | VEGFR (Vascular Endothelial Growth Factor Receptor) | Angiogenesis (blood vessel formation) in tumors | researchgate.net |
| Serine/Threonine Kinase | Pim-1 Kinase | Promotes cell survival and proliferation in cancers | ijmphs.com |
| Non-receptor Tyrosine Kinase | Src Kinase | Cell migration, proliferation, and survival | ijmphs.com |
| DNA-related Enzyme | Topoisomerase | DNA replication and repair | arabjchem.org |
| Inflammatory Pathway | NLRP3 Inflammasome | Assembly of inflammasome in inflammatory diseases | nih.gov |
Sustainable Synthesis and Application Development
The principles of green chemistry are increasingly influencing the synthesis of pharmacologically important molecules, aiming to reduce environmental impact by minimizing waste and avoiding hazardous substances. frontiersin.org Traditional synthetic routes for quinoline derivatives can involve harsh conditions, toxic reagents, and significant solvent use. rsc.org Future research will focus on developing more sustainable and eco-friendly methods for the synthesis of this compound.
Beyond improving synthesis, future development will also explore a wider range of applications for this compound and its derivatives. While its potential in oncology is a primary focus, the known biological activities of the quinoline scaffold suggest possible applications as antimicrobial or anti-inflammatory agents. ontosight.airesearchgate.net The development of new, efficient, and sustainable synthetic routes will facilitate the production of a diverse library of derivatives, enabling broader screening and the potential discovery of novel therapeutic applications. rsc.org
Q & A
Q. Basic to Advanced Methodology :
- Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria and fungi, with activity quantified via minimum inhibitory concentration (MIC) values .
- Apoptosis Studies : Evaluate caspase activation and DNA fragmentation in cancer cell lines (e.g., HepG2) using flow cytometry and Western blotting. Purity (>99% by HPLC) is critical for reliable results .
How should researchers address discrepancies in biological activity data across studies?
Q. Data Contradiction Analysis :
- Structural Variability : Compare substituent effects (e.g., 4-chlorophenyl vs. methoxy groups) using computational docking to identify binding affinity differences .
- Purity Control : Ensure rigorous purification (e.g., column chromatography) and verify compound integrity via <sup>1</sup>H NMR and HPLC .
What catalytic systems enhance cyclodehydration reactions in quinoline synthesis?
Advanced Methodology :
NH4PF6 promotes metal-free cyclodehydration of α-amino carbonyl compounds, enabling atom-economical synthesis of pyrroloquinoline scaffolds. Reaction optimization includes solvent screening (e.g., DMF vs. toluene) and temperature control .
What advanced spectroscopic techniques confirm quinoline derivative structures?
Q. Methodological Rigor :
- Multi-Nuclear NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent patterns and axial chirality .
- High-Resolution Mass Spectrometry (HRMS) : Resolves isotopic patterns for molecular formula validation .
How can Diels–Alder cycloaddition be applied to quinoline functionalization?
Advanced Synthesis :
Pentaphenylcyclopentadienone reacts with 3-(phenylethynyl)quinoline under reflux to form polyaromatic quinoline derivatives via CO extrusion. Reaction monitoring by TLC and GC-MS ensures intermediate stability .
What strategies optimize yields in microwave-assisted quinoline synthesis?
Q. Reaction Optimization :
- Solvent Selection : Polar solvents (e.g., ethanol) enhance microwave absorption.
- Power Modulation : Stepwise irradiation (e.g., 300 W → 150 W) prevents decomposition. Comparative studies show microwave methods improve yields by 15–20% over conventional heating .
How do substituent modifications influence quinoline bioactivity?
Q. Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups : 4-Chlorophenyl enhances antimicrobial activity by increasing membrane permeability .
- Methoxy Groups : Improve solubility and CNS penetration, critical for Alzheimer’s disease studies .
What experimental approaches elucidate enzyme inhibition mechanisms?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
